Technical Whitepaper: 4-Methoxy-4-methyl-2-pentanol
Technical Whitepaper: 4-Methoxy-4-methyl-2-pentanol
Chemical Identity, Synthesis, and Applications in Pharmaceutical Development
Executive Summary
4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1), historically known by the trade name Pent-Oxol , is a specialized glycol ether-ester analogue possessing a unique amphiphilic structure. Characterized by a tertiary ether linkage and a secondary alcohol functionality, this molecule offers a distinct solvency profile bridging the gap between non-polar hydrocarbons and highly polar aqueous systems.
For drug development professionals, this compound serves two critical roles:
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Process Solvent: Its high boiling point (172.7°C) and dual polarity make it an exceptional medium for high-temperature crystallizations and coupling reactions involving hydrophobic APIs (Active Pharmaceutical Ingredients).
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Synthetic Intermediate: The secondary alcohol moiety allows for derivatization into specialized esters, while the robust tertiary ether group provides stability under basic conditions, unlike standard acetals.
This guide provides a rigorous technical analysis of the physicochemical properties, synthesis pathways, and reactivity profiles of 4-Methoxy-4-methyl-2-pentanol, distinguishing it clearly from its ketone precursor, 4-Methoxy-4-methyl-2-pentanone (Pentoxone).
Chemical Identity & Structure
The molecule features a chiral center at the C2 position, though it is typically supplied as a racemic mixture. Its structural uniqueness lies in the steric bulk of the gem-dimethyl group adjacent to the methoxy ether, which imparts significant hydrolytic stability compared to primary ethers.
| Parameter | Technical Specification |
| IUPAC Name | 4-Methoxy-4-methylpentan-2-ol |
| CAS Number | 141-73-1 |
| Synonyms | Pent-Oxol; 2-Pentanol, 4-methoxy-4-methyl- |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| SMILES | CC(O)CC(C)(C)OC |
| Stereochemistry | Racemic (C2 chiral center) |
Physicochemical Profile
The solvency power of 4-Methoxy-4-methyl-2-pentanol is driven by its Hydrophilic-Lipophilic Balance (HLB) . The methoxy group and hydroxyl group provide water miscibility, while the isobutyl-like backbone ensures solubility in organic resins and oils.
Table 1: Key Physical Properties
| Property | Value | Relevance to R&D |
| Boiling Point | 172.7°C (760 mmHg) | Suitable for high-temperature reactions; easy solvent recovery via vacuum distillation. |
| Flash Point | 53.4°C (128°F) (TCC) | Classified as Flammable Liquid (Class 3); requires standard grounding protocols. |
| Vapor Pressure | ~0.4 mmHg @ 25°C | Low volatility reduces evaporative losses during extended process times. |
| Density | ~0.89 g/mL | Lower density than water facilitates phase separation in aqueous workups if salted out. |
| Solubility (Water) | Complete / High | Excellent coupling agent for biphasic systems. |
| LogP (Oct/Water) | ~0.67 - 0.80 (Est.) | Indicates moderate lipophilicity; useful for partitioning studies. |
Synthesis & Production Methodologies
The industrial and laboratory synthesis of 4-Methoxy-4-methyl-2-pentanol is a two-step sequence starting from the commodity chemical Mesityl Oxide (4-methyl-3-penten-2-one).
Step 1: Michael Addition (Etherification)
Mesityl oxide undergoes an acid-catalyzed Michael addition with methanol. The reaction is regioselective; methanol attacks the
Step 2: Carbonyl Reduction
The ketone intermediate is reduced to the target secondary alcohol using catalytic hydrogenation (e.g., Raney Nickel or Pd/C) or hydride reducing agents (NaBH₄) in a laboratory setting.
Figure 1: Synthesis Pathway
Caption: Two-stage synthesis involving Michael addition of methanol followed by carbonyl reduction.
Reactivity & Stability Profile
Understanding the reactivity of 4-Methoxy-4-methyl-2-pentanol is vital for its use as an intermediate. It possesses two distinct reactive sites: the secondary hydroxyl group and the tertiary ether linkage.
A. Hydroxyl Reactivity (C2 Position)
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Esterification: Reacts with carboxylic acids, anhydrides, or acid chlorides to form esters. Due to steric bulk from the adjacent methyl/methoxy groups, reaction rates may be slower than primary alcohols, often requiring nucleophilic catalysts (e.g., DMAP).
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Oxidation: Can be reverted to the ketone (Pentoxone) using standard oxidizing agents (Jones reagent, PCC, or Swern oxidation).
B. Ether Stability (C4 Position)
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Base Stability: The tertiary ether is highly stable to basic hydrolysis, making this solvent ideal for Grignard reactions or base-catalyzed condensations.
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Acid Sensitivity: Under strong acidic conditions and heat, the tertiary ether can undergo cleavage (elimination), reverting to the alkene (Mesityl oxide derivative) and methanol. This is a critical consideration during acidic workups.
Figure 2: Reactivity Logic Flow
Caption: Reaction pathways highlighting the stability of the ether linkage vs. the lability under strong acid.
Applications in Drug Development
High-Performance Process Solvent
In pharmaceutical crystallization, the "anti-solvent" method often requires a solvent that can hold the API in solution at high temperatures but releases it upon cooling or addition of water.
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Protocol: Dissolve hydrophobic API in 4-Methoxy-4-methyl-2-pentanol at 80-100°C. Slowly add water (antisolvent). The high water solubility of the alcohol prevents oiling out, promoting defined crystal growth.
Chromatographic Modifier
Due to its UV transparency (cutoff < 220 nm) and unique selectivity, it can be used as a mobile phase modifier in Normal Phase HPLC for separating chiral amines or structurally similar isomers where standard alcohols (MeOH, IPA) fail to provide resolution.
Safety & Toxicology (GHS Standards)
While less volatile than lower molecular weight alcohols, standard safety protocols apply.
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GHS Classification:
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Handling Protocol:
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Use in a fume hood to avoid inhalation of vapors.
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Wear nitrile gloves (splash protection) and safety goggles.
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Incompatibility: Avoid strong oxidizing agents and strong acids (potential for exothermic decomposition).
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
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The Good Scents Company (2023). 4-methoxy-4-methylpentan-2-ol (CAS 141-73-1) Properties and Safety. Retrieved from [Link]
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Organic Syntheses (1931). Mesityl Oxide: Synthesis and Reactivity. Org. Synth. 1931, 11,[2] 52. Retrieved from [Link]
